1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a five-membered lactam ring substituted with heteroaromatic and aromatic groups. Its structure includes:
- A 3-hydroxy moiety at position 3, enabling hydrogen bonding and metal chelation.
- A phenyl group at position 5, enhancing steric bulk and hydrophobic interactions.
- A thiophene-2-carbonyl group at position 4, which may influence electronic properties and binding affinity in biological systems.
Pharmacologically, such compounds are investigated for protease inhibition (), antiestrogenic activity (), and antifungal properties ().
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c22-18(15-9-5-11-26-15)16-17(13-6-2-1-3-7-13)21(20(24)19(16)23)12-14-8-4-10-25-14/h1-11,17,23H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJVXBXUNFUQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-14-1 | |
| Record name | 1-(2-FURYLMETHYL)-3-HO-5-PH-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a pyrrole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their biological/physical properties are summarized below:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Thiophene vs. Thiazole : Thiophene-2-carbonyl groups (e.g., in ) exhibit stronger matriptase inhibition (IC₅₀ = 2.6–9.8 μM) compared to benzoyl derivatives (IC₅₀ = 21.8 μM). This suggests electron-rich heterocycles enhance target engagement.
- Aromatic vs. Aliphatic Groups : Cyclohexyl or benzyl substituents at position 1 () improve metabolic stability but may reduce aqueous solubility compared to furan-2-ylmethyl (target compound).
Synthetic Accessibility: Compounds with fewer steric hindrances (e.g., ) are synthesized in higher yields (>70%) via cyclization, whereas complex substituents (e.g., quinoline in ) require multi-step protocols.
Biological Activity
1-(Furan-2-ylmethyl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates furan, thiophene, and pyrrole moieties, which contribute to its biochemical interactions and therapeutic potential.
The primary mechanism of action for this compound involves the inhibition of factor inhibiting hypoxia-inducible factor-1 (FIH-1). By binding to FIH-1, it prevents the hydroxylation of hypoxia-inducible factor-alpha (HIF-α), leading to its activation. This activation enhances the expression of genes that facilitate cellular adaptation to hypoxic conditions, which is crucial in various physiological and pathological processes, including cancer progression and tissue repair.
Cellular Effects
This compound has demonstrated significant effects on multiple cell types:
- Cancer Cells : The compound shows promise in enhancing the survival and proliferation of cancer cells under hypoxic conditions, potentially aiding in tumor growth.
- Normal Cells : It may also promote adaptive responses in normal cells during stress conditions, suggesting a dual role in both tumor biology and tissue protection.
Antimicrobial Properties
Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial activity. The compound's ability to interact with various biological targets suggests potential applications in developing new antimicrobial agents .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : Similar pyrrole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities exhibited IC50 values indicating potent activity against breast cancer cells .
- Enzyme Inhibition : Research has highlighted the compound's potential as an enzyme inhibitor, particularly against topoisomerases, which are critical for DNA replication in cancer cells. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells .
Data Table: Biological Activity Summary
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Clinical Trials : Further investigation into its safety and efficacy in clinical settings is warranted.
- Synthesis of Analogues : Developing analogues with modified structures may enhance potency and selectivity for specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
